what is ethylenedicysteine chemical structure
what is ethylenedicysteine chemical structure
An In-Depth Technical Guide to Ethylenedicysteine: Structure, Properties, and Applications
Introduction
Ethylenedicysteine (EC) is a chelating agent that has garnered significant attention in the field of nuclear medicine and radiopharmaceutical development. Its molecular structure allows for the stable coordination of metallic radionuclides, most notably Technetium-99m (99mTc). The resulting complex, 99mTc-EC, is a well-established renal tubular function tracer, valued for its favorable pharmacokinetic properties and the high-quality diagnostic images it produces. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of ethylenedicysteine, with a focus on its role in drug development for an audience of researchers and scientists.
Chemical Structure and Physicochemical Properties
Ethylenedicysteine is structurally characterized by an ethylene bridge linking the amino groups of two cysteine molecules. This N2S2 (two nitrogen, two sulfur) configuration, along with two carboxylic acid groups, enables it to act as a hexadentate ligand, forming stable complexes with metal ions.
The key identifiers and physicochemical properties of ethylenedicysteine are summarized below.
Table 1: Chemical Identifiers for Ethylenedicysteine
| Identifier | Value |
| IUPAC Name | (2R)-2-[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]ethylamino]-3-sulfanylpropanoic acid[1] |
| Molecular Formula | C8H16N2O4S2[1][2] |
| CAS Number | 14344-48-0[1] |
| SMILES | C(CN--INVALID-LINK--C(=O)O)N--INVALID-LINK--C(=O)O[2][3] |
| InChI | InChI=1S/C8H16N2O4S2/c11-7(12)5(3-15)9-1-2-10-6(4-16)8(13)14/h5-6,9-10,15-16H,1-4H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1[1][2] |
| InChIKey | BQHFYSWNHZMMDO-WDSKDSINSA-N[2][3] |
Table 2: Physicochemical Properties of Ethylenedicysteine
| Property | Value | Source |
| Molecular Weight | 268.4 g/mol | [1] |
| Monoisotopic Mass | 268.05514934 Da | [1][3] |
| XlogP (Predicted) | -5.4 | [1][3] |
Applications in Drug Development
The primary application of ethylenedicysteine in drug development is as a chelator for radiopharmaceuticals used in diagnostic imaging. Its most notable use is in the preparation of Technetium-99m ethylenedicysteine (99mTc-EC).
99mTc-EC for Renal Imaging
99mTc-EC is a renal imaging agent that is eliminated primarily through active tubular transport.[4] It serves as an alternative to ortho-iodohippurate (OIH) and provides imaging qualities comparable to 99mTc-mercaptoacetyltriglycine (MAG3).[4] Kidney images obtained with 99mTc-EC are of excellent quality, with minimal visualization of adjacent organs like the liver and spleen.[5][6]
Other Radionuclide Complexes
Ethylenedicysteine has also been explored for chelating other metallic radionuclides for therapeutic and diagnostic purposes. For instance, complexes with Gallium-67 (67Ga) and Indium-111 (111In) have been synthesized and evaluated.[7] Derivatives of EC may have potential as bifunctional chelates for labeling proteins and peptides with 111In.[7] Furthermore, more lipophilic analogs of Gallium-68 (68Ga) labeled EC could be potential myocardial PET imaging agents.[7]
Conjugation for Targeted Delivery
Ethylenedicysteine can be conjugated to targeting biomolecules, such as deoxyglucose, to direct the radiopharmaceutical to specific tissues or cell types. For example, 99mTc-ethylenedicysteine-deoxyglucose (99mTc-EC-DG) was developed for imaging glucose transporter activity in tumors.[8][9]
Quantitative Data
The utility of ethylenedicysteine-based radiopharmaceuticals is underscored by their pharmacokinetic profiles and stability.
Table 3: Pharmacokinetic Parameters of 99mTc-EC
| Parameter | Value | Comparison Agent | Comparison Value | Source |
| Plasma Protein Binding | ~33% | 131I-OIH | ~62-67% | [6][10] |
| 99mTc-MAG3 | >90% | [6] | ||
| Red Blood Cell Binding | ~5.7% (negligible) | 131I-OIH | 10-12% | [5][6][10] |
| Renal Extraction Ratio | 0.70 | - | - | [4] |
| Urinary Excretion (40 min) | ~70% of administered dose | - | - | [5][6] |
| Urinary Excretion (1 hour) | ~80% of administered dose | - | - | [5][6] |
| Urinary Excretion (1.5 hours) | ~95% of administered dose | - | - | [5][6] |
| Renal Plasma Clearance | Lower than OIH | 131I-OIH | - | [10] |
| Clearance Half-life | 98 +/- 54 min | 131I-OIH | 74 +/- 54 min | [10] |
Table 4: Thermodynamic Stability Constants of Metal-EC Complexes
| Complex | Log K' | Source |
| Ga-EC | 31.5 | [7] |
| In-EC | 33.0 | [7] |
Experimental Protocols
Synthesis of L,L-Ethylenedicysteine
A common method for the synthesis of L,L-ethylenedicysteine involves the reduction of thiazolidine-4-carboxylic acid.
Protocol:
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Starting Material: Thiazolidine-4-carboxylic acid.
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Reaction: The starting material is reduced using sodium metal in liquid ammonia.
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Yield: This process has been reported to achieve an efficiency of approximately 55%.
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Purification: The resulting ethylenedicysteine is purified using standard techniques such as recrystallization or chromatography.
Preparation of 99mTc-EC via Transchelation
The complexation of EC with 99mTc requires a high pH (around 12) for a high radiochemical yield, which can be challenging for kit preparations due to the instability of the reducing agent (stannous tin) at high pH.[11] An alternative transchelation method using 99mTc-glucoheptonate (99mTc-GHA) has been developed.[11]
Protocol:
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Step 1: Formation of 99mTc-GHA
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Add sodium pertechnetate (Na99mTcO4) to a kit vial containing stannous glucoheptonate (Sn-GHA) at a pH of approximately 6.5.[11]
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Allow the reaction to proceed to form the intermediate complex, 99mTc-GHA.
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Step 2: Transchelation to 99mTc-EC
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Step 3: Final pH Adjustment
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Adjust the pH of the final 99mTc-EC product to approximately 7 using a 0.5 M phosphate buffer (pH 4-5).[11]
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-
Quality Control:
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The radiochemical purity of the final product should be assessed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Visualized Workflow
The following diagram illustrates the workflow for the synthesis and radiolabeling of ethylenedicysteine with Technetium-99m via the transchelation method.
Caption: Workflow for Ethylenedicysteine Synthesis and Radiolabeling.
References
- 1. Ethylenedicysteine | C8H16N2O4S2 | CID 6326804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. PubChemLite - Ethylenedicysteine (C8H16N2O4S2) [pubchemlite.lcsb.uni.lu]
- 4. Technetium-99m ethylene dicysteine: a new renal tubular function agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic characteristics of 99mTc-Ethylene-l-dicysteine (99mTc-EC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N,N'-ethylene-di-L-cysteine (EC) complexes of Ga(III) and In(III): molecular modeling, thermodynamic stability and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 99mTc-Ethylenedicysteine-deoxyglucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Evaluation of technetium-99m-ethylenedicysteine in renal disorders and determination of extraction ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of 99mTc-ethylene dicysteine (99mTc-EC) by transchelation using 99mTc-glucoheptonate (99mTc-GHA) and its evaluation for renal function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
